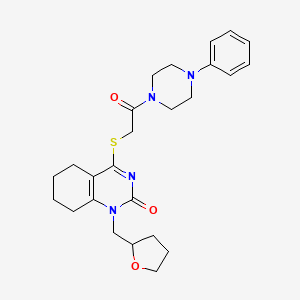

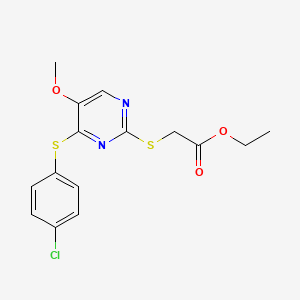

![molecular formula C18H12ClFN4O B2427296 7-{4-[(2-氯-6-氟苄氧基)苯基]}[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 477888-44-1](/img/structure/B2427296.png)

7-{4-[(2-氯-6-氟苄氧基)苯基]}[1,2,4]三唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, despite its relatively simple structure, has proven to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . For example, as the ring system of TPs is isoelectronic with that of purines, this heterocycle has been proposed as a possible surrogate of the purine ring .

Synthesis Analysis

The 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) was obtained by condensation of 2,4-pentanedione and 3-amino-4H-1,2,4-triazole, purified by ethanol recrystallization .

科学研究应用

Antitumor Properties

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been investigated for its antitumor potential. Researchers have explored its use as a core structure in novel compounds with promising cytotoxic effects against cancer cells . Further studies are needed to optimize these derivatives and enhance their efficacy.

Anti-Inflammatory Effects

Pyrimidines, including [1,2,4]triazolo[1,5-a]pyrimidine derivatives, exhibit anti-inflammatory properties. These compounds inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins . The introduction of this scaffold to existing anti-inflammatory agents has led to unexpected enhancements in their effects .

Antibacterial and Antiviral Activities

Natural and synthetic pyrimidines, including [1,2,4]triazolo[1,5-a]pyrimidine, possess antibacterial and antiviral properties. These compounds may serve as potential leads for developing new antimicrobial agents .

Antifungal Applications

Some pyrimidines, including [1,2,4]triazolo[1,5-a]pyrimidine derivatives, exhibit antifungal activity. Researchers have explored their potential in combating fungal infections .

Treatment of Alzheimer’s Disease and Insomnia

Polycyclic systems containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been investigated for their potential in treating Alzheimer’s disease and insomnia . These compounds may modulate relevant receptors or channels.

Complexes with Pt and Ru for Parasite Control and Cancer Treatment

Complexes formed by combining [1,2,4]triazolo[1,5-a]pyrimidines with platinum (Pt) and ruthenium (Ru) have shown high activity against parasites and potential for cancer treatment . These metal complexes represent an exciting avenue for further research.

未来方向

The TP scaffold has found numerous applications in medicinal chemistry . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases . These findings suggest that TP derivatives, including “7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine”, may have potential for further exploration in drug design.

作用机制

Mode of Action

It is known that many triazolo[1,5-a]pyrimidine derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions . The specific interactions of this compound with its targets and the resulting changes need to be elucidated through further studies.

Biochemical Pathways

Some triazolo[1,5-a]pyrimidines have been described as cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors . If this compound acts similarly, it could affect pathways regulated by cAMP, leading to downstream effects such as changes in gene expression, cell proliferation, and apoptosis.

Result of Action

Some triazolo[1,5-a]pyrimidines have shown moderate antiproliferative activities against cancer cells . If this compound has similar effects, it could potentially be used in cancer therapy.

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can affect the action of a compound .

属性

IUPAC Name |

7-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClFN4O/c19-15-2-1-3-16(20)14(15)10-25-13-6-4-12(5-7-13)17-8-9-21-18-22-11-23-24(17)18/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUELCGMNUUIWPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=CC=NC4=NC=NN34)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

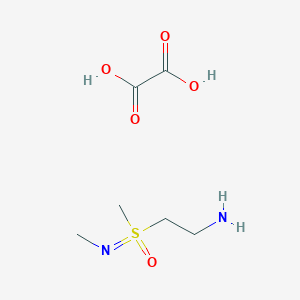

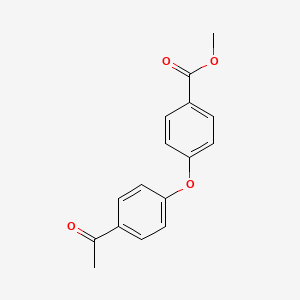

![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2427213.png)

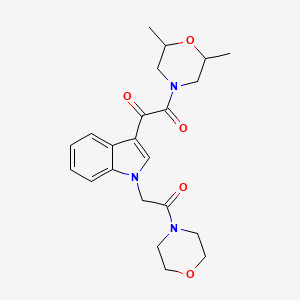

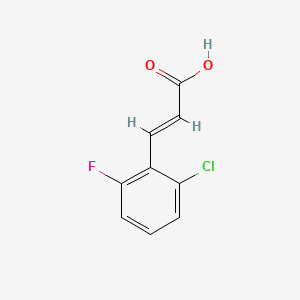

![4-[3-(Triazol-2-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2427214.png)

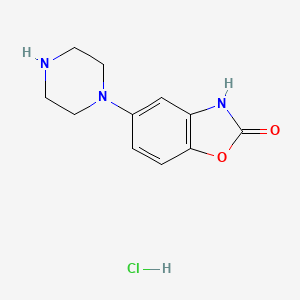

![Ethyl 2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2427219.png)

![9-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2427226.png)

![N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B2427231.png)

![ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B2427234.png)